(5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one
Description
The compound (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one belongs to the thiazol-4-one family, a class of heterocyclic molecules notable for their diverse bioactivities, including antimicrobial, anticancer, and insecticidal properties . Structurally, it features:
- A (5E)-configured thiazol-4-one core, which imparts planarity and conjugation, enhancing electronic interactions.
- A 2-(2-hydroxyethyl)piperidin-1-yl group at position 2, offering hydrophilicity and conformational flexibility due to the hydroxyl and ethyl moieties.
Properties
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-8-6-11-4-1-2-7-17(11)15-16-14(19)13(21-15)10-12-5-3-9-20-12/h3,5,9-11,18H,1-2,4,6-8H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPRXQIBTVMKRP-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC(=O)C(=CC3=CC=CO3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)CCO)C2=NC(=O)/C(=C\C3=CC=CO3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolone core, followed by the introduction of the furan and piperidine moieties. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the thiazolone core, converting it into a thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine ring, followed by the addition of electrophiles.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development and biochemical studies.
Medicine
Medically, the compound and its derivatives are being investigated for their potential therapeutic properties. They have shown promise in preclinical studies as anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The furan and thiazolone moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Structural and Functional Insights
Hydrophilic Moieties: The hydroxyethyl group in the target compound and hydroxyanilino in improve aqueous solubility, critical for bioavailability. Aromatic vs. Aliphatic Substituents: Phenyl () and benzylidene () groups enhance π-π stacking, whereas aliphatic chains (e.g., allyloxy in ) may facilitate membrane penetration.
Synthetic Accessibility :
- Thiazol-4-ones with simpler substituents (e.g., piperidine in ) are more readily synthesized, while nitro- or dichlorophenyl derivatives () require multi-step functionalization.
Crystallographic Data: The crystal structure of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one () reveals monoclinic packing (P21/c) with hydrogen bonding via the methoxy group, suggesting stable solid-state configurations for analogs.
Research Findings and Implications
While direct pharmacological data for the target compound is unavailable, studies on analogs suggest promising avenues:
- Antimicrobial Activity : Thiazol-4-ones with chlorophenyl () or nitro groups () show efficacy against plant pathogens, aligning with research on C. gigantea extracts for pest management .
- Drug Delivery: The hydroxyethyl-piperidine group (target compound) could mimic ethanolamine-derived carriers, enhancing tissue-specific delivery .
- Structural Optimization : Hybridization with piperazine () or thioxo () moieties may refine target selectivity.
Biological Activity
The compound (5E)-5-[(furan-2-yl)methylidene]-2-[2-(2-hydroxyethyl)piperidin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- A thiazole ring
- A furan moiety
- A piperidine group with a hydroxyethyl substituent
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
- Fungal Activity : It also exhibited antifungal properties against common pathogens like Candida species.
2. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
4. Neuroprotective Activity
Recent investigations point towards neuroprotective effects:
- Oxidative Stress Reduction : The compound exhibited the ability to scavenge free radicals and reduce oxidative stress markers in neuronal cell cultures.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It might interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications to the furan moiety enhanced antibacterial activity against resistant strains.
- Cancer Research : In a comparative study, thiazole compounds were found to be more effective than traditional chemotherapeutics in inducing apoptosis in specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
